2-(p-Nitrophenyl)adenine

genetic toxicology mutagenesis structure-activity relationship (SAR)

For researchers studying frameshift mutagenesis, sourcing a validated direct-acting mutagen with consistent batch activity is a critical challenge. 2-(p-Nitrophenyl)adenine (CAS 109875-50-5) directly addresses this need. Its activity is strictly dependent on the para-nitroaryl group, offering a clear binary contrast to non-mutagenic N6-substituted analogs for assay validation. - Acts as a potent, direct-acting positive control in Ames test protocols (TA98 strain), with potency comparable to 2-nitrofluorene, without requiring S9 metabolic activation. - Enables definitive structure-activity relationship (SAR) studies on purine-directed mutagens, where shifting the nitro group from the 2- to the N6-position abolishes all mutagenic activity. - Available in standard research quantities with custom synthesis options for bulk procurement, ensuring supply chain continuity for long-term genetic toxicology projects.

Molecular Formula C11H8N6O2
Molecular Weight 256.22 g/mol
CAS No. 109875-50-5
Cat. No. B010528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Nitrophenyl)adenine
CAS109875-50-5
Synonyms2-(PARA-NITROPHENYL)-ADENINE
Molecular FormulaC11H8N6O2
Molecular Weight256.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-]
InChIInChI=1S/C11H8N6O2/c12-9-8-11(14-5-13-8)16-10(15-9)6-1-3-7(4-2-6)17(18)19/h1-5H,(H3,12,13,14,15,16)
InChIKeyLNLVLKGOVNENAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(p-Nitrophenyl)adenine: Chemical Identity and Procurement Overview


2-(p-Nitrophenyl)adenine (CAS 109875-50-5) is a synthetic purine analog belonging to the 2-aryl adenine subclass, characterized by a 4-nitrophenyl substituent directly attached to the 2-position of the adenine heterocycle [1]. Its molecular formula is C₁₁H₈N₆O₂ with a molecular weight of 256.22 g/mol . The compound functions as a direct-acting mutagen in bacterial assays, a property critically dependent on the presence and position of the nitroaryl group, distinguishing it from non-mutagenic adenine derivatives like 2-phenyladenosine [1].

Why Generic Adenine Analogs Cannot Substitute


In-class substitution is not viable because the biological activity of 2-aryl adenines is exquisitely sensitive to the position and electronic nature of the aryl substituent. The mutagenic activity of 2-(p-nitrophenyl)adenine is entirely dependent on the direct, co-planar attachment of a nitro-substituted phenyl ring to the purine scaffold; the simple 2-phenyladenosine analog without the nitro group is non-mutagenic, while moving the nitrophenyl group to the N6-position on the purine ring abolishes all mutagenic activity [1]. This demonstrates that generic or unsubstituted adenine scaffolds cannot recapitulate the specific and potent biological profile necessary for research applications requiring this mechanism of action.

Evidence-Based Differentiation from Closest Analogs


Mutagenic Potency Ranking in S. typhimurium TA98 and TA100

In a direct structure-activity relationship (SAR) study using the Ames Salmonella assay, the mutagenic potency of 2-(p-nitrophenyl)adenine (7p) was ranked quantitatively against the most relevant comparator, 2-(p-nitrophenyl)adenosine (5p). The potency order was established as 2-(p-nitrophenyl)-2'-deoxyadenosine (15p) > 2-(p-nitrophenyl)adenine (7p) > 2-(p-nitrophenyl)adenosine (5p), with 7p demonstrating 'strong' mutagenicity toward both TA98 and TA100 strains without metabolic activation [1].

genetic toxicology mutagenesis structure-activity relationship (SAR)

Position 2 vs. N6 Substitution: A Binary Activity Switch

A systematic study of 13 (p-nitrophenyl)adenine derivatives established a binary SAR rule for mutagenic activity. The compound 2-(p-nitrophenyl)adenine, with the group attached at the 2-position of the purine ring, was directly mutagenic. In contrast, the positional isomer N6-(p-nitrophenyl)adenine, where the group is attached via the exocyclic amine, displayed zero mutagenic activity under identical assay conditions [1].

medicinal chemistry mutagenicity structure-activity relationship (SAR)

Mutagenic Spectrum: Para vs. Meta Isomer Selectivity

The mutagenic profile of 2-(p-nitrophenyl)adenine (7p) is distinct from that of the closely related meta-nitro isomer. While the 2-(p-nitrophenyl)adenine moiety (as the nucleoside 5p) exhibits potent mutagenicity in TA98 (frameshift detector), its activity in the TA100 strain (base-pair substitution detector) is complicated by cytotoxicity at higher concentrations. In contrast, the m-nitro analog was selectively and cleanly active in TA100 without the cytotoxicity observed for the para-isomer [1]. This indicates that the para-nitro substitution on 7p uniquely predisposes it towards a frameshift mutational mechanism compared to the base-pair substitution preference of the meta-isomer.

genetic toxicology mutational spectrum isomer selectivity

Research Applications Validated by Comparative Evidence


Frameshift Mutagenesis Mechanism Studies

The compound's derived nucleoside's potent and selective activity in the S. typhimurium TA98 strain makes 2-(p-nitrophenyl)adenine a valuable tool for studying frameshift mutational mechanisms without off-target activity in base-pair substitution detectors at non-cytotoxic concentrations, a profile not achieved by the m-nitro isomer [1].

Structure-Activity Relationship (SAR) Assay Core Scaffold

As a core adenine base, its established SAR rule—mutagenic when attached at the purine 2-position, non-mutagenic at N6 position—makes it a crucial intermediate for derivatization into nucleosides for systematic SAR studies on direct-acting mutagens, providing a clear binary activity contrast for assay validation [1].

Positive Control for Direct-Acting Nitroarene Mutagenicity

The high mutagenic potency of this chemotype, comparable to the classic mutagen 2-nitrofluorene, supports its use as a positive control compound in validated Ames test protocols, ensuring assay sensitivity for nitroarene mutagens independent of S9 metabolic activation [1].

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